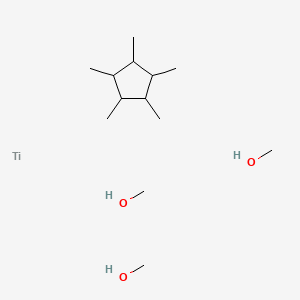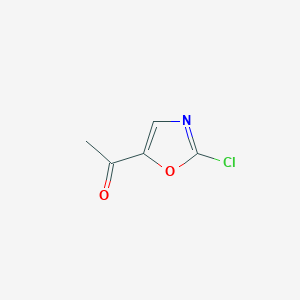
Ethyl Ethoxymethylenenitroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-ethoxy-2-nitroacrylate is an organic compound with the molecular formula C7H11NO5. It is a nitroalkene derivative, characterized by the presence of both an ethoxy group and a nitro group attached to an acrylate backbone. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-ethoxy-2-nitroacrylate can be synthesized through several methods. One common approach involves the reaction of ethyl acrylate with ethanol in the presence of a catalyst such as palladium chloride. The reaction is typically carried out under controlled temperature conditions to ensure the desired product is obtained .
Another method involves the reaction of benzimidazol-2-amines with ethyl 3-ethoxy-2-nitroacrylate. This reaction is performed under solvent-free conditions, followed by treatment with a sodium carbonate solution at elevated temperatures .
Industrial Production Methods
Industrial production of ethyl 3-ethoxy-2-nitroacrylate often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-ethoxy-2-nitroacrylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted acrylates depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 3-ethoxy-2-nitroacrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, adhesives, and coatings due to its reactive nature.
Mécanisme D'action
The mechanism of action of ethyl 3-ethoxy-2-nitroacrylate involves its reactivity towards nucleophiles and electrophiles. The nitro group acts as an electron-withdrawing group, making the acrylate backbone more susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, including cycloaddition and substitution reactions .
Comparaison Avec Des Composés Similaires
Ethyl 3-ethoxy-2-nitroacrylate can be compared with other nitroalkene derivatives such as ethyl 3-nitroacrylate and methyl 3-ethoxy-2-nitroacrylate. These compounds share similar reactivity patterns but differ in their substituents, which can influence their chemical behavior and applications .
Similar Compounds
- Ethyl 3-nitroacrylate
- Methyl 3-ethoxy-2-nitroacrylate
- Benzimidazol-2-amines derivatives
Ethyl 3-ethoxy-2-nitroacrylate stands out due to its unique combination of ethoxy and nitro groups, which confer distinct reactivity and versatility in chemical synthesis.
Propriétés
Formule moléculaire |
C7H11NO5 |
|---|---|
Poids moléculaire |
189.17 g/mol |
Nom IUPAC |
ethyl 3-ethoxy-2-nitroprop-2-enoate |
InChI |
InChI=1S/C7H11NO5/c1-3-12-5-6(8(10)11)7(9)13-4-2/h5H,3-4H2,1-2H3 |
Clé InChI |
NCRBAZRGVXAEOT-UHFFFAOYSA-N |
SMILES canonique |
CCOC=C(C(=O)OCC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{6-methoxy-2-[(1E)-2-(3-nitrophenyl)ethenyl]-4-oxoquinazolin-3-yl}benzoic acid](/img/structure/B12432699.png)


![2-{3-[2-(3,4-Dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12432708.png)

![(3aR,4R)-3,4-bis(hydroxymethyl)-5-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B12432726.png)
![2-[2-(Cyclohex-1-en-1-yl)acetamido]propanoic acid](/img/structure/B12432736.png)

![(E)-N'-hydroxy-2-[2-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B12432748.png)
![3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B12432749.png)
![(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-pyridin-4-ylpropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-[(N'-methylcarbamimidoyl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide](/img/structure/B12432755.png)
![6-Chloro-8-thia-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-12-amine](/img/structure/B12432768.png)
![Amino[2-(2-sulfanylacetamido)acetamido]acetic acid](/img/structure/B12432776.png)
